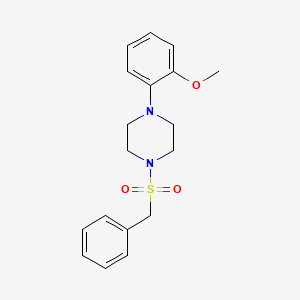

![molecular formula C9H6N2S B5514785 [1,3]thiazolo[3,2-a]benzimidazole CAS No. 247-83-6](/img/structure/B5514785.png)

[1,3]thiazolo[3,2-a]benzimidazole

説明

Synthesis Analysis

The synthesis of [1,3]thiazolo[3,2-a]benzimidazole derivatives often involves the reaction of bis-hydrazonoyl chlorides with 2-methylthiobenzimidazole or benzimidazol-2-thiol. Such reactions facilitate the introduction of various substituents, allowing for the exploration of structure-activity relationships and the development of compounds with enhanced properties (Dawood, Raslan, & Farag, 2003).

Molecular Structure Analysis

The molecular structures of [1,3]thiazolo[3,2-a]benzimidazole derivatives are characterized by the presence of nitrogen and sulfur atoms within the heterocyclic framework, which can significantly influence their electronic properties and reactivity. X-ray diffraction analysis has been employed to determine the precise geometries of these compounds, providing insights into their molecular conformations and potential interaction sites for biological targets (El Ashry et al., 2015).

Chemical Reactions and Properties

[1,3]thiazolo[3,2-a]benzimidazoles undergo a variety of chemical reactions, including S-propargylation followed by cyclization and isomerization, to yield substituted derivatives. These transformations are facilitated by the presence of reactive functional groups and the inherent nucleophilicity of the sulfur and nitrogen atoms within the heterocyclic rings. Such reactions expand the chemical diversity of this class of compounds and enable the fine-tuning of their properties (Omar, Frey, Conrad, & Beifuss, 2014).

科学的研究の応用

Antitumor Activity

[1,3]Thiazolo[3,2-a]benzimidazole derivatives have been extensively studied for their antitumor properties. Research has shown that various derivatives of thiazolo[3,4-a]benzimidazole exhibit significant in vitro antitumor activity against a wide range of human tumor cell lines. The nature and type of substitution on the phenyl ring at C-1 significantly influence their antitumor activity. These derivatives have shown potential in both tumor growth inhibition and cellular selectivity (Chimirri et al., 1994); (Chimirri et al., 2001).

Synthesis and Chemistry

The synthesis and chemistry of [1,3]thiazolo[3,2-a]benzimidazole have also been a focus of research. One study discusses the base-controlled regioselective cascade reaction of 2-mercaptobenzimidazole with Morita–Baylis–Hillman acetates of nitroalkenes, leading to the formation of thiazolo[3,2-a]benzimidazoles (Zhang et al., 2014). Another research focuses on the synthesis of 3-aminomethyl-substituted thiazolo[3,2-a]benzimidazoles, which have shown antioxidant properties (Dianov, 2007).

Anti-HIV Agents

1H,3H-Thiazolo[3,4-a]benzimidazoles have been explored as potential anti-HIV agents. Some derivatives have shown effectiveness in inhibiting HIV-1 replication at nanomolar concentrations with minimal cytotoxicity, acting as nonnucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) (Barreca et al., 2002); (Barreca et al., 2002).

Antifungal and Anthelmintic Activity

Research on thiazolo[3,2-a]benzimidazole derivatives has also shown promising antifungal and anthelmintic activities. Some derivatives have been found effective against specific fungal strains and the earthworm Pheretima posthuma, indicating potential applications in antifungal and anthelmintic treatments (Kenchappa et al., 2017).

Antibacterial and Anticancer Properties

Benzimidazole derivatives, including those containing thiazolo[3,2-a]benzimidazole, have been synthesized and evaluated for their potential in treating microbial infections and inhibiting tumor growth. Studies have shown that these compounds exhibit notable antibacterial activities against pathogens like Staphylococcus aureus and Escherichia coli. Additionally, they demonstrate a cytotoxic effect against human liver cancer cell lines, highlighting their potential as clinical drugs for cancer treatment (Khalifa et al., 2018).

Synthesis of Novel Derivatives

The development of novel derivatives of thiazolo[3,2-a]benzimidazole for various applications is a significant area of research. Studies include the synthesis of bi-1,2,4-triazolo[4,5-a]benzimidazole and thiazolo[3,2-a]benzimidazole derivatives, indicating the versatility and potential of these compounds in creating new pharmaceutical agents (Dawood et al., 2003).

Immunomodulatory and Anticancer Activities

Some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives have been found to exhibit immunomodulatory and anticancer activities. These compounds show significant inhibitory effects on NO generation from macrophages and possess strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells, further emphasizing the therapeutic potential of thiazolo[3,2-a]benzimidazole derivatives in cancer treatment (Abdel‐Aziz et al., 2009).

Heterocyclic Syntheses

The synthesis of thiazolo[3,2-a]benzimidazole derivatives for potential pharmacological applications is an important area of study. Researchers have reported the preparation of these compounds under various conditions, leading to both cyclized and uncyclized compounds of interest (Hassanein, 1999).

Antimicrobial and Antitubercular Activities

Research on thiazolo[3,2-a]benzimidazole derivatives includes the investigation of their antimicrobial properties. Some studies have focused on the synthesis of these compounds and their effectiveness against various pathogens, including their potential in antitubercular treatments (Bell & Wei, 1976); (Rida et al., 1986).

Antiviral Activity

The potential of [1,3]thiazolo[3,2-a]benzimidazole derivatives in antiviral applications has been explored, particularly against HIV. These studies focus on the structural modifications of these compounds to enhance their antiviral activity and reduce cytotoxicity (Chimirri et al., 1998).

Synthesis of Linked Compounds

Efforts have been made to synthesize thiazolo[3,2-a]benzimidazole-linked compounds, such as quinazoline scaffolds, through palladium-catalyzed reactions. This represents a novel approach in the construction of complex molecular structures, opening up new possibilities in pharmaceutical research and development (Keivanloo et al., 2018).

Perspectives on Benzimidazole Derivatives

The broader perspective on benzimidazole derivatives, including thiazolo[3,2-a]benzimidazole, emphasizes their importance in medicinal chemistry due to their structural analogy to nucleotides. These compounds have found applications in various therapeutic areas, including anticancer research, which highlights the relevance of thiazolo[3,2-a]benzimidazole derivatives in current medicinal chemistry (Yadav et al., 2016).

Antitrichinellosis Activity

The antitrichinellosis activity of some thiazolo[3,2-a]benzimidazolone derivatives has been studied, revealing their efficacy against Trichinella spiralis. This indicates the potential of these compounds in the treatment of parasitic infections, further diversifying their application in medicinal chemistry (Mavrova et al., 2005).

特性

IUPAC Name |

[1,3]thiazolo[3,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-11(8)5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCQWURUZRYCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349727 | |

| Record name | [1,3]thiazolo[3,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Thiazolo[3,2-a]benzimidazole | |

CAS RN |

247-83-6 | |

| Record name | [1,3]thiazolo[3,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Several synthetic strategies have been explored for the construction of the [, ]thiazolo[3,2-a]benzimidazole scaffold. One common approach involves the reaction of 2-aryl-3-nitro-2H-chromenes with 1H-benzimidazole-2-thiol in the presence of a copper catalyst, such as Cu(OAc)2•H2O []. This reaction proceeds through sequential C-N and C-S bond formations, affording the desired product in moderate yields. Another method utilizes the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD) under various conditions []. Depending on the solvent employed, different products can be obtained, including [, ]thiazolo[3,2-a]benzimidazole and [, ]thiazino[3,2-a]benzimidazole derivatives.

Q2: How does the choice of solvent influence the reaction outcome in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The choice of solvent can significantly impact the reaction pathway and product distribution in the synthesis of [, ]thiazolo[3,2-a]benzimidazole derivatives. For instance, when (1H-benzimidazol-2-ylthio)acetonitrile reacts with DMAD, employing benzene, THF, or DMF as the solvent primarily yields a [, ]thiazolo[3,2-a]benzimidazole derivative []. Conversely, conducting the reaction in ethanol favors the formation of either a [, ]thiazino[3,2-a]benzimidazole or a [, ]thiazepino[3,2-a]benzimidazole derivative. These findings highlight the importance of careful solvent selection to steer the reaction towards the desired product.

Q3: What structural characterization techniques are typically employed to confirm the identity of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Researchers utilize a combination of spectroscopic and analytical methods to unequivocally confirm the structure of synthesized [, ]thiazolo[3,2-a]benzimidazole derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H and 13C NMR, provides valuable information about the connectivity and environment of atoms within the molecule [, ]. High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight, further supporting the proposed structure []. In certain cases, X-ray crystallography is utilized to obtain a three-dimensional representation of the molecule, providing definitive proof of its structure and conformation [].

Q4: Have any structure-activity relationship (SAR) studies been conducted on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: Yes, research has explored the impact of structural modifications on the biological activity of [, ]thiazolo[3,2-a]benzimidazole derivatives. One study investigated the immunomodulatory and anticancer activities of a series of 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives []. The study revealed that the presence of specific substituents at the 2-position of the [, ]thiazolo[3,2-a]benzimidazole core significantly influences its ability to inhibit LPS-stimulated NO generation in Raw murine macrophage cells. Moreover, certain derivatives exhibited potent cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. These findings underscore the potential of tailoring the substituents on the [, ]thiazolo[3,2-a]benzimidazole scaffold to fine-tune its biological properties.

Q5: What are the future directions for research on [, ]thiazolo[3,2-a]benzimidazole derivatives?

A: The unique structural features and promising biological activities of [, ]thiazolo[3,2-a]benzimidazole derivatives warrant further investigation. Future research efforts may focus on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5514704.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5514711.png)

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)

![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)

![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)

![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)

![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)